MeBIO

Kinase Inhibition GSK-3 Negative Control

MeBIO is the irreplaceable, structurally matched negative control for BIO in GSK-3/CDK inhibition studies (>8,800-fold selectivity window). It uniquely serves a dual role: a kinase-inactive control and a potent, stand-alone AhR agonist (EC50 20-93 nM). Substituting with generic indirubins or DMSO introduces confounding kinase inhibition or misses AhR activity. For paired BIO/MeBIO experiments, only MeBIO validates GSK-3/CDK vs. AhR phenotypes. Ensure your target validation study is publishable—procure the definitive control.

Molecular Formula C17H12BrN3O2
Molecular Weight 370.2 g/mol
CAS No. 667463-95-8
Cat. No. B608959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeBIO
CAS667463-95-8
SynonymsMeBIO;  Me-BIO;  Me BIO; 
Molecular FormulaC17H12BrN3O2
Molecular Weight370.2 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)Br)C(=C1O)C3=C(C4=CC=CC=C4N3)N=O
InChIInChI=1S/C17H12BrN3O2/c1-21-13-8-9(18)6-7-11(13)14(17(21)22)16-15(20-23)10-4-2-3-5-12(10)19-16/h2-8,19,22H,1H3
InChIKeyPIDGGJYETVQYET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MeBIO (CAS 667463-95-8): Baseline Identity as an N-Methylated Indirubin Control Probe


MeBIO (1-Methyl-6-bromoindirubin-3'-oxime) is a synthetic, cell-permeable N-methylated analog of the GSK-3 inhibitor BIO (6-bromoindirubin-3'-oxime) [1]. This single methyl substitution on the N1 position of the indirubin scaffold renders MeBIO functionally inactive against its parent compound's primary kinase targets . Beyond its classical use as a kinase-negative control, MeBIO has been independently identified as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor, thereby granting it a distinct, orthogonal biological activity [2].

Why MeBIO Cannot Be Substituted by BIO or Other Indirubin Analogs in Controlled Experiments


The procurement of a generic indirubin or even the closely related active analog BIO in place of MeBIO will lead to experimental failure in two critical scenarios. First, substituting MeBIO with BIO in studies designed to control for off-target kinase inhibition will introduce potent GSK-3 and CDK inhibition (IC50 ~5-100 nM), completely negating the purpose of a negative control . Second, and more importantly, MeBIO possesses a unique, potent AhR agonism (EC50 20-93 nM) that is not a shared feature of BIO or other non-methylated indirubins [1]. Using a structurally similar but functionally distinct compound will thus introduce confounding AhR-mediated transcriptional effects, invalidating any conclusions drawn about the specificity of the observed phenotype [2].

MeBIO Quantitative Differentiation Guide: Evidence vs. BIO and Indirubin Class


Functional Ablation of GSK-3 Kinase Inhibition via N1-Methylation

MeBIO is differentiated from its parent compound BIO by a single N1-methyl group, which structurally ablates its ability to inhibit GSK-3. While BIO potently inhibits GSK-3 with an IC50 of 5 nM, MeBIO exhibits a drastic reduction in activity, with an IC50 greater than 44 μM . This represents a >8,800-fold decrease in potency, rendering MeBIO functionally inactive as a GSK-3 inhibitor at concentrations where BIO is fully efficacious.

Kinase Inhibition GSK-3 Negative Control

Acquisition of High-Affinity Aryl Hydrocarbon Receptor (AhR) Agonism

In addition to its loss of kinase inhibition, MeBIO has been identified as a potent agonist of the Aryl Hydrocarbon Receptor (AhR). This is a distinct functional gain not observed with the parent compound BIO. MeBIO activates AhR with EC50 values of 20 nM in a yeast-based assay and 93 nM in a human hepatoma cell line [1]. This activity causes the nuclear translocation of AhR and subsequent transcription of AhR-responsive genes.

Aryl Hydrocarbon Receptor AhR Agonism Transcription Factor

Structural Basis for Kinase Inactivity: The Critical N1-Methyl Moiety

The differentiation between BIO and MeBIO is dictated by a single structural modification. The introduction of a methyl group at the N1 position of the indirubin scaffold prevents the molecule from forming a critical hydrogen bond with the ATP-binding pocket of GSK-3 and CDKs [1]. This structural insight confirms that MeBIO's lack of kinase inhibition is an absolute, design-driven feature, not a variable of assay conditions. The N1-methyl group was explicitly introduced to create a 'control, kinase-inactive' indirubin [1].

Structure-Activity Relationship Indirubin Kinase Binding

Definitive Application Scenarios for MeBIO Based on Verified Differential Evidence


Essential Negative Control for BIO in GSK-3 and Wnt Signaling Studies

When using BIO to activate Wnt/β-catenin signaling via GSK-3 inhibition, MeBIO is the only appropriate negative control. Its >8,800-fold lower potency against GSK-3 ensures that any observed biological effect in the BIO-treated group can be attributed to kinase inhibition. Using DMSO or an unrelated compound would not control for potential off-target effects of the indirubin scaffold itself [1].

Selective Chemical Probe for Aryl Hydrocarbon Receptor (AhR) Activation

MeBIO serves as a potent, structurally distinct AhR agonist (EC50 20-93 nM) for investigating AhR-mediated transcription, xenobiotic metabolism, and immune modulation. Its unique profile—potent AhR agonism without confounding GSK-3/CDK inhibition—makes it a cleaner tool than pan-active indirubins for dissecting AhR-specific pathways in cells .

Discriminating Kinase-Dependent vs. AhR-Dependent Effects of Indirubins

In phenotypic screening or pathway analysis, the combined use of BIO and MeBIO allows researchers to deconvolute complex biological responses. An effect caused by BIO but not by MeBIO can be confidently assigned to GSK-3/CDK inhibition, while an effect caused by both compounds may be attributed to their shared AhR agonism. This paired approach provides a powerful internal control for target validation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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